molecular formula C16H15F3N2O4 B2701231 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034494-07-8

3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2701231
CAS RN: 2034494-07-8
M. Wt: 356.301
InChI Key: VUGYMSBKTRIWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and is a basic building block for making protein degrader libraries .

Scientific Research Applications

Electrooxidative Cyclization Methods

Electrooxidative cyclization methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from compounds related to 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione. These methods involve using catalytic amounts of iodide ions to significantly increase the yields of the cyclized products, showcasing a pathway for creating cyclic compounds in organic synthesis (Okimoto et al., 2012).

Synthesis of Oxazolidines and Thiazolidines

Another study highlights the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating a method for producing compounds with potential pharmacological activities. This process involves fusion with aromatic aldehydes and further reactions to produce cyclic compounds, indicating a broad applicability in medicinal chemistry (Badr et al., 1981).

Antimicrobial Activity

Research into 3-phenylthiazolidine-2,4-diones, structurally similar to the compound , shows antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of such compounds in addressing resistance issues (Prakash et al., 2010).

Novel Heterocyclic Syntheses

Innovative syntheses methods have been developed for creating novel hybrid heterocyclic systems, including structures that incorporate elements similar to this compound. These methods involve 1,3-dipolar cycloaddition/annulation reactions, showing the versatility of such compounds in synthesizing complex heterocyclic structures (Arumugam et al., 2013).

Catalytic Oxidation

The catalytic oxidation of benzyl alcohols using Cu(II) complexes of 1,3-oxazolidine-based ligands illustrates the utility of these compounds in catalysis, offering pathways for the efficient synthesis of benzaldehydes and related compounds. This showcases the potential for such structures in facilitating various chemical transformations (Bikas et al., 2018).

Future Directions

This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs , suggesting it has potential applications in the field of targeted protein degradation. This could be a promising direction for future research and development.

properties

IUPAC Name

3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)14(23)20-7-5-10(6-8-20)21-13(22)9-25-15(21)24/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYMSBKTRIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.